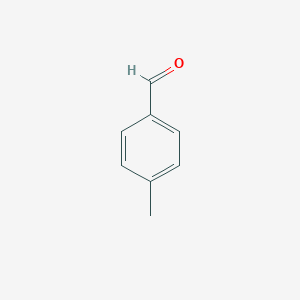

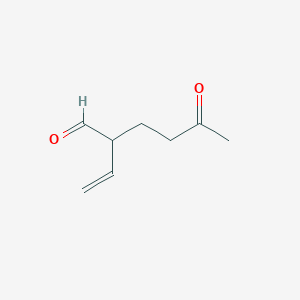

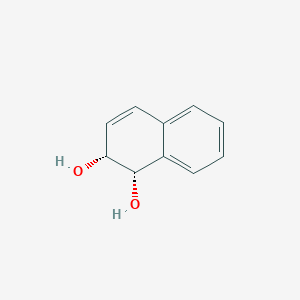

![molecular formula C7H10N4 B123562 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-54-9](/img/structure/B123562.png)

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole, also known as EMT or Ro-20-1724, is a well-known inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It has been used as a research tool in various fields, including neuroscience, cardiology, and immunology.

Wissenschaftliche Forschungsanwendungen

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been extensively used as a research tool in various fields. In neuroscience, it has been used to study the role of PDE enzymes in the regulation of intracellular signaling pathways. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain and to enhance the release of neurotransmitters such as dopamine and acetylcholine.

In cardiology, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been used to study the effects of PDE inhibitors on the heart. It has been shown to increase the contractility of cardiac muscle and to reduce the workload of the heart. It has also been shown to have anti-arrhythmic effects and to protect the heart against ischemia-reperfusion injury.

In immunology, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been used to study the role of PDE inhibitors in the regulation of immune cell function. It has been shown to enhance the proliferation and activation of T cells and to modulate the production of cytokines by immune cells.

Wirkmechanismus

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole inhibits PDE enzymes, which are responsible for the degradation of cAMP and cGMP. By inhibiting PDE enzymes, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole increases the levels of cAMP and cGMP in the cell, leading to the activation of downstream signaling pathways. The exact mechanism of action of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood, but it is believed to involve the regulation of ion channels, neurotransmitter release, and gene expression.

Biochemische Und Physiologische Effekte

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have a wide range of biochemical and physiological effects. It increases the levels of cAMP and cGMP in the cell, leading to the activation of downstream signaling pathways. It also enhances the release of neurotransmitters such as dopamine and acetylcholine, leading to increased synaptic transmission. In the heart, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole increases the contractility of cardiac muscle and reduces the workload of the heart. It also has anti-arrhythmic effects and protects the heart against ischemia-reperfusion injury. In the immune system, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole enhances the proliferation and activation of T cells and modulates the production of cytokines by immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has several advantages as a research tool. It is a well-established inhibitor of PDE enzymes and has been extensively studied in various fields. It has a high affinity for PDE4 enzymes and is selective for PDE4 over other PDE isoforms. It is also relatively stable and has a long half-life in vivo.

However, there are also limitations to the use of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in lab experiments. It has been shown to have off-target effects on other enzymes and ion channels, which can complicate the interpretation of results. It is also relatively non-specific and can inhibit multiple PDE isoforms at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. One direction is the development of more selective PDE inhibitors that target specific isoforms of PDE enzymes. Another direction is the study of the effects of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole on other signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, the role of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in the regulation of gene expression and epigenetic modifications could be further explored. Finally, the potential therapeutic applications of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in the treatment of neurological, cardiovascular, and immunological diseases could be investigated.

Synthesemethoden

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole can be synthesized by reacting 7-methylxanthine with ethyl formate and hydrazine hydrate. The resulting product is then treated with acetic anhydride to form 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. The synthesis method has been well-established and has been used in many studies.

Eigenschaften

CAS-Nummer |

151521-54-9 |

|---|---|

Produktname |

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |

Molekularformel |

C7H10N4 |

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |

InChI |

InChI=1S/C7H10N4/c1-3-6-9-7-5(2)4-8-11(7)10-6/h4H,3H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

NDSZZXSJNSGDJS-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(C=NN2N1)C |

Kanonische SMILES |

CCC1=NC2=C(C=NN2N1)C |

Synonyme |

1H-Pyrazolo[1,5-b][1,2,4]triazole, 2-ethyl-7-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

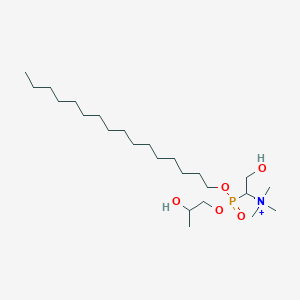

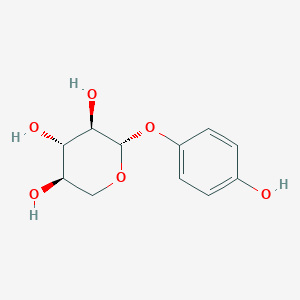

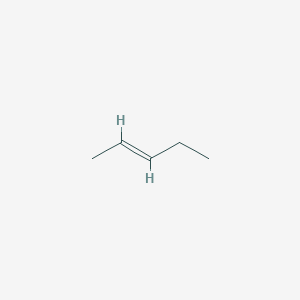

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)

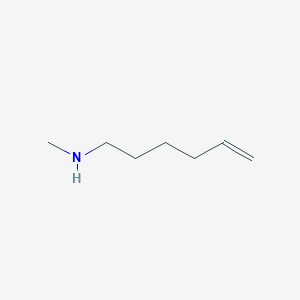

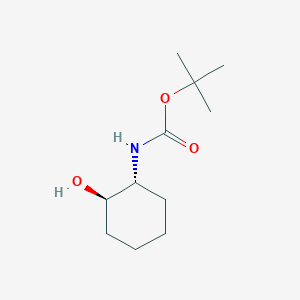

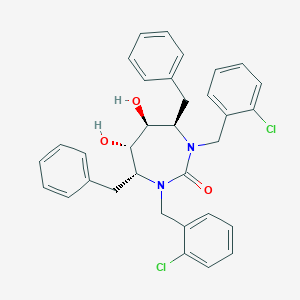

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

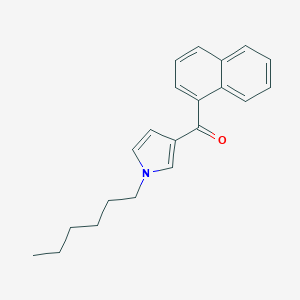

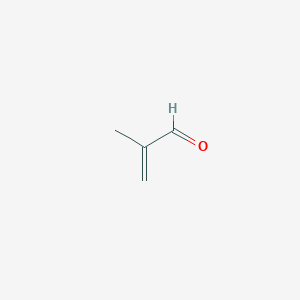

![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)